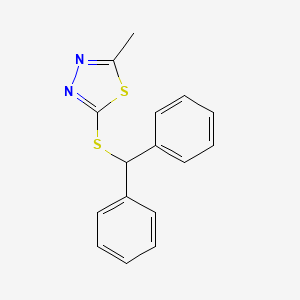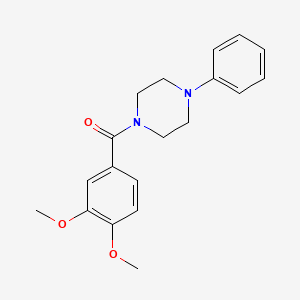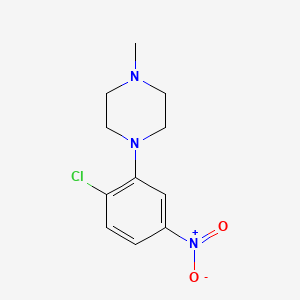![molecular formula C19H21N3O3 B5595825 2-(4-METHYLPHENOXY)-1-[4-(PYRIDINE-3-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE](/img/structure/B5595825.png)
2-(4-METHYLPHENOXY)-1-[4-(PYRIDINE-3-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-METHYLPHENOXY)-1-[4-(PYRIDINE-3-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(4-methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine is 339.15829154 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Piperazine Derivatives as Therapeutic Agents
Piperazine derivatives are renowned for their broad therapeutic applications, encompassing a variety of pharmacological activities. These compounds have been integrated into drugs that exhibit antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardioprotective, anti-inflammatory, and imaging agent properties. The structural modification of piperazine derivatives significantly influences their medicinal potential, making them a crucial component in drug discovery and development processes. The versatility of piperazine as a building block for drug-like molecules emphasizes its importance in medicinal chemistry (Rathi et al., 2016).
Antimycobacterial Activity
Piperazine and its analogues have demonstrated significant antimycobacterial activity, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine derivatives in developing anti-tuberculosis agents, addressing the urgent need for new treatments against resistant forms of TB (Girase et al., 2020).
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics and metabolism of arylpiperazine derivatives is crucial for their clinical application. These compounds, including those used in treating depression, psychosis, or anxiety, undergo extensive metabolism, with N-dealkylation forming 1-aryl-piperazines as a significant metabolic pathway. These metabolites have varying effects on serotonin receptor-related functions, indicating the complex pharmacological profiles of piperazine derivatives and their potential in designing drugs with targeted actions (Caccia, 2007).
Piperazine in Drug Design
The inclusion of piperazine in drug design extends beyond its pharmacological activities. Its presence in molecules like Hoechst 33258, a minor groove binder to DNA, showcases the versatility of piperazine derivatives in various applications, including imaging and potentially as radioprotectors and topoisomerase inhibitors. Such diversity in application areas further supports the value of piperazine and its derivatives in research and therapeutic development (Issar & Kakkar, 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(4-methylphenoxy)-1-[4-(pyridine-3-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-15-4-6-17(7-5-15)25-14-18(23)21-9-11-22(12-10-21)19(24)16-3-2-8-20-13-16/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDKLLBHPPDTNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(3-Methylphenyl)methoxy]benzo[c]chromen-6-one](/img/structure/B5595753.png)
![4-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE](/img/structure/B5595759.png)
![N-[(E)-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5595761.png)
![9-ethyl-1-methyl-4-(quinolin-8-ylmethyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5595766.png)
![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5595768.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-prop-2-enyloxamide](/img/structure/B5595782.png)


![[(6-Propoxy-2-naphthyl)sulfonyl]pyrrolidine](/img/structure/B5595812.png)
![N,N-dimethyl-1-{4-methyl-5-[1-(3-thienylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5595815.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5595818.png)
![methyl 5-({[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B5595829.png)

